molecular formula C17H19N3O3 B252267 N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

Cat. No. B252267
M. Wt: 313.35 g/mol
InChI Key: FJOFXBMSSLZIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has garnered significant attention in the scientific community due to its potential applications in cancer therapy.

Mechanism of Action

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately results in cancer cell death. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to be highly selective for PARP enzymes, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to have potent anti-cancer effects in preclinical studies. In addition to its anti-cancer effects, N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have anti-inflammatory effects. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its high selectivity for PARP enzymes, which reduces the risk of off-target effects. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for clinical use. However, one of the limitations of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide. One potential direction is the combination of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide with other anti-cancer agents to enhance its efficacy. Another potential direction is the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide in clinical settings.
Conclusion:
In conclusion, N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is a promising PARP inhibitor that has shown significant potential in cancer therapy. Its high selectivity for PARP enzymes and favorable pharmacokinetic profile make it a promising candidate for clinical use. Future research is needed to further explore its potential applications and to optimize its use in clinical settings.

Synthesis Methods

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide can be synthesized through a multi-step process that involves the reaction of 6-methyl-nicotinic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-methoxybenzamido) ethylamine to yield N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide.

Scientific Research Applications

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, such as N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancers. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to be effective in killing cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-12-7-8-13(11-20-12)16(21)18-9-10-19-17(22)14-5-3-4-6-15(14)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

FJOFXBMSSLZIGK-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

solubility

45.7 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.